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Introduction

Human Carbonic Anhydrase Il (hCAll) is a well-studied zinc metalloenzyme that plays a crucial
role in various physiological processes, including pH regulation, CO2 transport, and fluid
secretion.[1][2][3] Its involvement in pathological conditions such as glaucoma and various
cancers has established it as a significant therapeutic target.[4][5][6] Traditional drug discovery
efforts have focused on developing small molecule inhibitors that target the active site of hCAII.

[6]

A novel and promising approach in drug discovery is the use of Proteolysis Targeting Chimeras
(PROTACS), which are heterobifunctional molecules that induce the degradation of a target
protein rather than just inhibiting it.[2][7][8] This technology utilizes the cell's own ubiquitin-
proteasome system to eliminate the protein of interest.[1][7]

This document provides detailed application notes and protocols for a series of potent and
selective hCAIl degraders, herein referred to collectively as hCAII-IN-10. This designation
encompasses a series of synthesized PROTACS, with a particular focus on an optimized
compound that demonstrates sub-nanomolar potency for hCAIll degradation.[4] These
compounds are valuable tools for investigating the therapeutic potential of hCAIll degradation in
various disease models.
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Mechanism of Action: PROTAC-mediated
Degradation of hCAlII

hCAII-IN-10 compounds are PROTACSs designed to specifically target hCAll for degradation.
The molecule consists of three key components: a ligand that binds to hCAll, a ligand that
recruits an E3 ubiquitin ligase (such as Cereblon), and a linker that connects these two
moieties.[4][8]

The mechanism of action involves the formation of a ternary complex between hCAIl, the
hCAII-IN-10 molecule, and the E3 ligase.[2] This induced proximity facilitates the transfer of
ubiquitin from the E3 ligase to lysine residues on the surface of hCAIl. The resulting
polyubiquitinated hCAIl is then recognized and degraded by the 26S proteasome, leading to a
reduction in the total cellular levels of the enzyme.[1][7]
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Caption: PROTAC-mediated degradation of hCAIl by hCAII-IN-10.

Applications in Drug Discovery
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The ability of hCAII-IN-10 to induce the degradation of hCAIl opens up new avenues for
research in diseases where hCAIl is implicated.

Cancer Research

hCAIl is overexpressed in several types of tumors and is involved in regulating intracellular pH,
which is crucial for cancer cell proliferation and survival.[3][5][9][10] Specifically, hCAIl can
support lactate transport in cancer cells.[4][11] By degrading hCAIl, hCAII-IN-10 can be used
to study the downstream effects on cancer cell metabolism, growth, and survival.
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Caption: Role of hCAIl in cancer cell pH regulation and lactate transport.

Glaucoma Research
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Inhibition of hCAII in the ciliary body of the eye reduces the production of aqueous humor,
thereby lowering intraocular pressure (IOP), a major risk factor for glaucoma.[6][12][13][14]
hCAII-IN-10 can be utilized in preclinical models of glaucoma to assess the efficacy of hCAll
degradation as a long-acting alternative to traditional inhibitors for IOP reduction.[4][15]

Quantitative Data

The following table summarizes the inhibitory and degradation activities of selected hCAII-IN-
10 series compounds. Compound 11 represents an optimized version with superior
degradation potency.[4]

hCAII IC50 )
Compound (nM) Cell Line DC50 (nM) Dmax (%) Reference
n
Degrader 4 <20 HEK293 - - [4]
Degrader 5 <20 HEK293 5+£3 96 [4]
Compound
1 HEK293 05+0.3 100 [4]

» |C50: Half-maximal inhibitory concentration.
e DC50: Half-maximal degradation concentration.
e Dmax: Maximum percentage of protein degradation.

Experimental Protocols
hCAIl Inhibition Assay (p-Nitrophenyl Acetate Assay)

This colorimetric assay measures the esterase activity of hCAll and its inhibition by test
compounds.[16]

Materials:
e Recombinant human Carbonic Anhydrase Il (hCAII)

o hCAII-IN-10 or other test compounds
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p-Nitrophenyl acetate (p-NPA)

Assay Buffer: 50 mM HEPES, pH 8.0

96-well clear-bottom plates

Plate reader capable of measuring absorbance at 405 nm

Procedure:

Prepare a stock solution of hCAll in Assay Buffer.
Prepare serial dilutions of the hCAII-IN-10 compounds in Assay Buffer.
In a 96-well plate, add 40 nM of hCAIl to each well (final concentration).

Add varying concentrations of the hCAII-IN-10 compounds to the wells. Include a vehicle
control (e.g., DMSO).

Pre-incubate the enzyme and inhibitors for 10 minutes at room temperature.

Prepare a stock solution of p-NPA in a suitable solvent (e.g., acetonitrile) and dilute it in
Assay Buffer.

Initiate the reaction by adding p-NPA to each well to a final concentration of 500 puM. The
final volume in each well should be 100 pL.

Immediately measure the absorbance at 405 nm every minute for 15 minutes to monitor the
formation of p-nitrophenolate.

Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

Cell Culture and Treatment for Degradation Studies

This protocol describes the treatment of cells with hCAII-IN-10 to assess protein degradation.

HEK?293 cells are used as they endogenously express high levels of hCAII.[4]
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Materials:

HEK?293 cells

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin

hCAII-IN-10 compounds

DMSO (vehicle control)

6-well or 12-well cell culture plates

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

Seed HEK293 cells in culture plates and allow them to adhere and grow to 70-80%
confluency.

Prepare stock solutions of hCAII-IN-10 compounds in DMSO.

Prepare serial dilutions of the compounds in cell culture medium to achieve the desired final
concentrations.

Remove the existing medium from the cells and replace it with the medium containing the
different concentrations of hCAII-IN-10 or vehicle control.

Incubate the cells for the desired time period (e.g., 24 hours).

After incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

Incubate the lysates on ice for 30 minutes, vortexing occasionally.

Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell
debris.
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o Collect the supernatant containing the protein lysate and determine the protein concentration
using a suitable method (e.g., BCA assay).

e The lysates are now ready for Western Blot analysis.

Western Blotting for hCAIl Degradation Analysis

This protocol is for the detection and quantification of hCAIl protein levels in cell lysates
following treatment with hCAII-IN-10.

Materials:

e Protein lysates from treated and control cells

o SDS-PAGE gels

e Running buffer and transfer buffer

e PVDF or nitrocellulose membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
e Primary antibody against hCAll

e Primary antibody against a loading control (e.g., GAPDH, [3-actin)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

» Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5
minutes.

e Load equal amounts of protein per lane onto an SDS-PAGE gel.
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e Run the gel to separate the proteins by size.

o Transfer the separated proteins from the gel to a membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary anti-hCAll antibody overnight at 4°C.

¢ \Wash the membrane three times with TBST for 10 minutes each.

¢ Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

e Wash the membrane three times with TBST for 10 minutes each.

o Apply the chemiluminescent substrate and capture the signal using an imaging system.

» Strip the membrane (if necessary) and re-probe with the primary antibody for the loading
control.

e Quantify the band intensities using image analysis software. Normalize the hCAll band
intensity to the loading control to determine the relative protein levels.

o Calculate the percentage of degradation relative to the vehicle-treated control.

e Determine the DC50 and Dmax values from a dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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